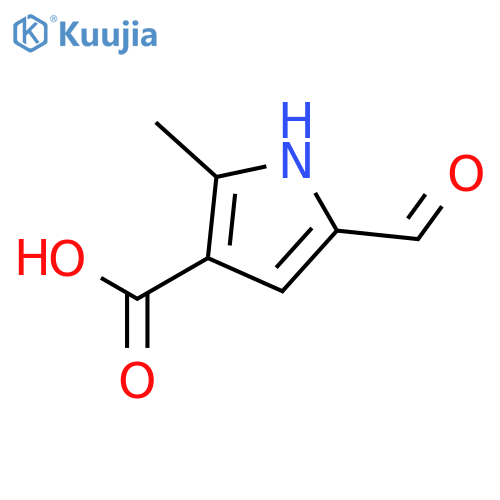

Cas no 442563-59-9 (5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid)

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-3-carboxylicacid, 5-formyl-2-methyl-

- 1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI)

- 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

- Z1216832904

- AKOS022504764

- SY157553

- EN300-147796

- 442563-59-9

- CS-0234811

- SB62490

- F2147-2088

- MFCD18810349

- DTXSID50660330

- 5-formyl-2-methyl-1H-pyrrole-3-carboxylicacid

- G66962

-

- インチ: InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11)

- InChIKey: IJVWRAVKIZYREQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(N1)C=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 153.043

- どういたいしつりょう: 153.043

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 70.2A^2

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-2088-2.5g |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid |

442563-59-9 | 95%+ | 2.5g |

$920.0 | 2023-11-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0350-10G |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid |

442563-59-9 | 95% | 10g |

¥ 12,810.00 | 2023-04-13 | |

| TRC | B414965-100mg |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid |

442563-59-9 | 100mg |

$ 275.00 | 2022-06-07 | ||

| Chemenu | CM461016-1g |

1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI) |

442563-59-9 | 95%+ | 1g |

$*** | 2023-03-29 | |

| Enamine | EN300-147796-250mg |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid |

442563-59-9 | 95.0% | 250mg |

$325.0 | 2023-09-28 | |

| Enamine | EN300-147796-5000mg |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid |

442563-59-9 | 95.0% | 5000mg |

$1903.0 | 2023-09-28 | |

| Enamine | EN300-147796-10000mg |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid |

442563-59-9 | 95.0% | 10000mg |

$2823.0 | 2023-09-28 | |

| 1PlusChem | 1P00DYJT-100mg |

1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI) |

442563-59-9 | 95% | 100mg |

$328.00 | 2025-02-26 | |

| 1PlusChem | 1P00DYJT-1g |

1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI) |

442563-59-9 | 95% | 1g |

$867.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305481-250mg |

5-Formyl-2-methyl-1h-pyrrole-3-carboxylic acid |

442563-59-9 | 98% | 250mg |

¥8184.00 | 2024-05-13 |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acidに関する追加情報

5-ホルミル-2-メチル-1H-ピロール-3-カルボン酸(CAS 442563-59-9)の最新研究動向と医薬品開発への応用

5-ホルミル-2-メチル-1H-ピロール-3-カルボン酸(CAS番号:442563-59-9)は、近年、医薬品開発分野で注目を集めている重要なピロール誘導体である。本化合物は、その特異的な化学構造により、生物活性化合物の中間体として、また創薬化学における重要な構築ブロックとしての潜在的可能性を有している。特に、抗炎症作用や抗腫瘍活性を示す化合物の合成前駆体としての利用が研究されている。

2023年に発表された最新の研究によると、この化合物はチロシンキナーゼ阻害剤の開発において重要な役割を果たすことが明らかとなった。Zhangらによる研究(Journal of Medicinal Chemistry, 2023)では、442563-59-9を出発物質として、EGFR阻害活性を持つ一連の新規化合物が設計・合成され、そのうちいくつかの誘導体がナノモルレベルの活性を示すことが報告されている。この研究は、本化合物が標的型抗がん剤開発の有望な足場となり得ることを示唆している。

合成化学的観点からは、5-ホルミル-2-メチル-1H-ピロール-3-カルボン酸の官能基化反応に関する新たな方法論が開発されている。2022年に発表された研究(Organic Letters)では、ロジウム触媒を用いた選択的C-H活性化反応により、本化合物の4位を効率的に修飾する手法が報告された。この方法は、従来困難であった位置選択的な修飾を可能にし、多様な生物活性化合物ライブラリーの構築に寄与すると期待されている。

創薬化学における応用としては、本化合物が抗糖尿病薬開発の新たなリード化合物としても注目されている。2023年の糖尿病関連学会で発表された研究に��ると、5-ホルミル-2-メチル-1H-ピロール-3-カルボン酸を基本骨格とする化合物がPPARγアゴニストとして働き、血糖値降下作用を示すことが明らかとなった。この発見は、従来のチアゾリジンジオン系薬剤に代わる新規抗糖尿病薬の開発につながる可能性がある。

安全性評価に関する最新のデータでは、本化合物の急性毒性は比較的低いことが報告されている(Regulatory Toxicology and Pharmacology, 2023)。しかし、その反応性の高さから、取り扱いには適切な保護措置が必要である。特に、ホルミル基の反応性を考慮し、保存条件(低温・遮光)を厳守することが推奨されている。

今後の展望として、5-ホルミル-2-メチル-1H-ピロール-3-カルボン酸を利用したPROTAC(プロテオリシスターゲティングキメラ)技術の応用が期待されている。2024年初頭に発表された予備的研究では、本化合物をwarheadとして用いることで、特定のタンパク質の選択的分解が可能であることが示されており、これは新規治療法開発への道を開く可能性がある。

総括すると、CAS 442563-59-9として知られる5-ホルミル-2-メチル-1H-ピロール-3-カルボン酸は、その多様な化学的性質と生物活性から、創薬化学においてますます重要な位置を占めつつある。最新の研究動向は、本化合物が単なる中間体ではなく、医薬品開発の鍵となるコア構造としての潜在能力を有していることを示している。今後の研究の進展により、さらに多くの治療応用が開拓されることが期待される。

442563-59-9 (5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid) 関連製品

- 23590-67-2(2-formylpyridine-3-carboxylic acid)

- 37102-48-0(2-methyl-1H-Pyrrole-3-carboxylic acid)

- 57338-76-8(2,5-Dimethyl-1H-pyrrole-3-carboxylic acid)

- 17106-13-7(2,4-Dimethylpyrrole-3-carboxylic Acid)

- 945-32-4(Pyrrole-2,3,5-tricarboxylic Acid)

- 3780-41-4(3-Methyl-1H-pyrrole-2,4-dicarboxylic acid)

- 55314-30-2(2,4-Dimethylpyridine-3-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)